![molecular formula C9H11NO2 B1583376 1-Isopropyl-2-nitrobenzene CAS No. 6526-72-3](/img/structure/B1583376.png)
1-Isopropyl-2-nitrobenzene
Overview
Description
1-Isopropyl-2-nitrobenzene, also known as p-Nitrocumene, is a technical compound with a linear formula of (CH3)2CHC6H4NO2 . It is used in various chemical reactions and laboratory applications .
Synthesis Analysis
The synthesis of 1-Isopropyl-2-nitrobenzene can be achieved through a multistep process. The first step involves a Friedel Crafts acylation, followed by a conversion from the acyl group to an alkane, and finally a nitration .Molecular Structure Analysis
The molecular structure of 1-Isopropyl-2-nitrobenzene can be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
Nitrobenzene undergoes various chemical reactions. It can be reduced in different mediums to give different products . It also undergoes electrophilic aromatic substitution .Physical And Chemical Properties Analysis
1-Isopropyl-2-nitrobenzene is a pale yellow oily liquid with a bitter almond smell. It is insoluble in water but soluble in organic solvents. Its boiling point is 210°C .Scientific Research Applications
Environmental Monitoring
1-Isopropyl-2-nitrobenzene: is utilized in environmental monitoring, particularly in the analysis of drinking water contamination. It is one of the nitrobenzene compounds that can be detected using automated Solid Phase-Extraction (SPE) coupled with Gas Chromatography-Electron Capture Detection (GC-ECD). This method is essential for ensuring compliance with environmental standards and assessing the presence of potential carcinogens in water supplies .
Pharmaceutical Research
In the pharmaceutical industry, 2-Nitrocumene serves as a precursor in the synthesis of various drugs. It has been instrumental in developing antimicrobial and antifungal medications. Clinical trials have indicated promising outcomes in treating fungal infections and certain skin diseases with drugs synthesized from this compound.
Mechanism of Action
Target of Action
The primary target of 1-Isopropyl-2-nitrobenzene is the benzene ring, which contains six pi electrons that are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .
Mode of Action
1-Isopropyl-2-nitrobenzene undergoes electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The pathways for 2,4-dinitrotoluene (2,4-DNT) and nitrobenzene offer fine illustrations of how the ability to assimilate new carbon sources evolves in bacteria . Studies of the degradation pathways provide insight about two principal strategies for overcoming the metabolic block imposed by nitro- substituents on aromatic compounds .
Result of Action
The result of the action of 1-Isopropyl-2-nitrobenzene is a substituted benzene ring . This occurs after the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, and a proton is removed from this intermediate .
Safety and Hazards
properties
IUPAC Name |
1-nitro-2-propan-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMKYQUHXQAVKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215574 | |
Record name | o-Nitrocumene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80215574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-2-nitrobenzene | |
CAS RN |
6526-72-3 | |
Record name | 1-(1-Methylethyl)-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6526-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Nitrocumene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006526723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Nitrocumene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80215574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-nitrocumene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.742 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-NITROCUMENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38NGV5BZ8W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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